molecular formula C8H16ClNO2 B13448793 rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride

rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride

Cat. No.: B13448793
M. Wt: 193.67 g/mol
InChI Key: MSKZDAPFZZXHCK-LEUCUCNGSA-N
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Description

rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride is a chiral compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with an isopropyl group under controlled conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride include:

  • (2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid
  • (2S,5S)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid
  • (2R,5S)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(2S,5S)-5-propan-2-ylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-4-7(9-6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7-;/m0./s1

InChI Key

MSKZDAPFZZXHCK-LEUCUCNGSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@H](N1)C(=O)O.Cl

Canonical SMILES

CC(C)C1CCC(N1)C(=O)O.Cl

Origin of Product

United States

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